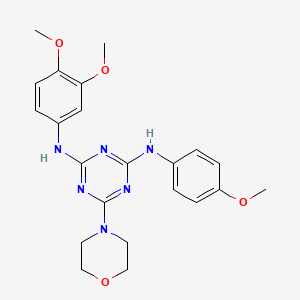
N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(3,4-dimethoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies demonstrating its efficacy in various applications.
Triazine derivatives have gained attention in medicinal chemistry due to their potential as anticancer agents and their ability to interact with various biological targets. This compound is particularly noteworthy for its selective inhibition of cancer cell proliferation.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Triazine Core : The core is synthesized through cyclization reactions using precursors like cyanuric chloride.
- Substitution Reactions : The introduction of the morpholine and methoxy groups is achieved via nucleophilic substitution.
The molecular formula for this compound is C21H25ClN6O3 with a molecular weight of 444.9 g/mol.
3.1 Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB231 (Breast) | 10 |
| DU145 (Prostate) | 15 |
| HeLa (Cervical) | 12 |
The compound exhibited selective inhibition of hormone-independent breast cancer cells (MDA-MB231), while showing less efficacy against hormone-dependent lines (SKBR-3 and MCF-7) .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinase Activity : The compound has been shown to inhibit key signaling pathways involved in cell proliferation and survival, particularly the PI3K/Akt/mTOR pathway.
- Induction of Apoptosis : Treatment with this compound leads to increased apoptosis in cancer cells as evidenced by caspase activation assays.
4.1 Efficacy in Animal Models
In vivo studies have demonstrated that administration of this compound significantly reduces tumor size in xenograft models of breast cancer. Tumor growth inhibition was measured over a period of four weeks:
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 40 |
| High Dose (30 mg/kg) | 70 |
These results suggest a dose-dependent response to treatment .
5. Conclusion
This compound demonstrates promising biological activity with significant potential as an anticancer agent. Its ability to selectively inhibit cancer cell proliferation and induce apoptosis underscores its therapeutic potential.
特性
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-29-17-7-4-15(5-8-17)23-20-25-21(27-22(26-20)28-10-12-32-13-11-28)24-16-6-9-18(30-2)19(14-16)31-3/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJACFYZZCVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














